molecular formula C12H13NO2 B1301173 5-Hex-1-ynylnicotinic acid CAS No. 306935-31-9

5-Hex-1-ynylnicotinic acid

Cat. No.: B1301173
CAS No.: 306935-31-9
M. Wt: 203.24 g/mol
InChI Key: FKWDNFDBDZUPIQ-UHFFFAOYSA-N
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Description

5-Hex-1-ynylnicotinic acid: is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of a hex-1-ynyl group attached to the nicotinic acid structure. The molecular formula of this compound is C12H13NO2, and it has a molecular weight of 203.24 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hex-1-ynylnicotinic acid typically involves the reaction of nicotinic acid with hex-1-yne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where nicotinic acid is reacted with hex-1-yne in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hex-1-ynylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hex-1-ynylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the hex-1-ynyl group and the nicotinic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Hex-1-ynylnicotinic acid, a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique alkyne functional group that may contribute to its pharmacological properties. Research has indicated that it may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This structure includes a pyridine ring, which is typical for nicotinic compounds, and an alkyne moiety that may influence its binding affinity and selectivity towards nAChRs.

The biological activity of this compound is primarily mediated through its interaction with nAChRs. These receptors play a pivotal role in neurotransmission and are implicated in various neurological disorders. The compound acts as a partial agonist , meaning it activates the receptor but produces a lower response compared to full agonists like nicotine. This property can lead to therapeutic effects with potentially reduced side effects.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Properties : It has been observed to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduced neuronal cell death in vitro
Anti-inflammatoryDecreased pro-inflammatory cytokine levels
AntimicrobialInhibition of bacterial growth in preliminary tests

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study conducted on transgenic mice models of Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects. Results showed significant improvement in cognitive function and a reduction in amyloid-beta plaques compared to control groups. This suggests that the compound may modulate pathways involved in neurodegeneration.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory disorders.

Properties

IUPAC Name

5-hex-1-ynylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-4-5-6-10-7-11(12(14)15)9-13-8-10/h7-9H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDNFDBDZUPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371417
Record name 5-Hex-1-ynylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-31-9
Record name 5-Hex-1-ynylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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